molecular formula C45H68N6O9 B1670875 Dolastatin 15 CAS No. 123884-00-4

Dolastatin 15

Katalognummer: B1670875
CAS-Nummer: 123884-00-4
Molekulargewicht: 837.1 g/mol
InChI-Schlüssel: LQKSHSFQQRCAFW-CCVNJFHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-CCVNJFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924629
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123884-00-4
Record name Dolastatin 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Dolastatin 15 is a linear heptapeptide depsipeptide originally isolated from the marine sea hare Dolabella auricularia. It belongs to the dolastatin family, a group of structurally complex natural products renowned for their potent antimitotic activity. This compound disrupts microtubule dynamics by binding to the vinca domain of tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells . Its structural complexity and picomolar-range cytotoxicity (e.g., IC50 = 3 nM in L1210 leukemia cells) have made it a focal point for anticancer drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dolastatin 15 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The key steps include:

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide . Additionally, efforts are being made to develop more efficient synthetic routes and scalable production methods to meet the demand for clinical and research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dolastatin 15 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Mechanistically Related Compounds

Dolastatin 10

Structural Similarities and Differences :

  • Dolastatin 10 is a pentapeptide from the same source, sharing conserved residues (e.g., dolavaline, dolaisoleuine) but differing in key structural motifs: Dolastatin 10 contains a central Dil (dolaisoleuine) unit, while Dolastatin 15 features a MeVal-Pro dipeptide .

Mechanistic and Potency Differences :

  • Tubulin Binding : Both bind to the vinca domain, but Dolastatin 10 exhibits stronger inhibition of tubulin polymerization (IC50 = 1.2 µM vs. 23 µM for this compound) and more robust effects on tubulin-dependent GTP hydrolysis .
  • Cytotoxicity : Dolastatin 10 is 10–100× more potent (e.g., IC50 = 0.2–0.5 nM in CHO cells vs. 2–5 nM for this compound) .
  • In Vivo Efficacy: In ovarian carcinoma xenografts, Dolastatin 10 caused a 6.1-day tumor growth delay, whereas this compound showed negligible activity (0.4-day delay) .

Clinical Translation :

  • Dolastatin 10 advanced to Phase II trials but failed due to neurotoxicity . Its derivative, Brentuximab vedotin (antibody-drug conjugate), was FDA-approved.
Vinca Alkaloids (Vincristine, Vinblastine)
  • Mechanism : Vinca alkaloids bind to tubulin’s vinca domain, inhibiting polymerization. This compound shares this target but with distinct binding kinetics.
  • Potency : this compound is 1,000× more potent in vitro than vincristine (GI50 = 2 nM vs. 1–10 µM for vincristine) .
  • Clinical Limitations : Vinca alkaloids suffer from multidrug resistance and neurotoxicity, whereas this compound derivatives (e.g., cemadotin) showed improved potency but similar clinical hurdles .
Hemiasterlin and Cryptophycin
  • Structural Hybrids : Hybrids of hemiasterlin and this compound’s C-terminal dipeptide (e.g., cemadotin) retain antimicrotubule activity, suggesting overlapping pharmacophores .
  • Mechanistic Overlap : Cryptophycin 1 and Dolastatin 10 both induce aberrant microtubule assembly, but this compound’s intracellular metabolite (P5) shows weaker tubulin inhibition .
Other Dolastatin Analogs and Derivatives
  • Tasidotin (ILX651) : A synthetic this compound derivative with oral bioavailability. It metabolizes to P5, which inhibits tubulin assembly (IC50 = 0.8 µM vs. 23 µM for tasidotin) but has reduced cytotoxicity (IC50 = 2–10 nM vs. 0.5–3 nM for this compound) .
  • Cemadotin : A this compound analog with improved solubility but inferior efficacy compared to Dolastatin 10 derivatives .

Key Comparative Data Tables

Table 1: In Vitro Cytotoxicity of this compound and Comparators
Compound Cell Line (IC50, nM) Tubulin Polymerization (IC50, µM)
This compound L1210: 3; CHO: 5 23
Dolastatin 10 L1210: 0.4; CHO: 0.5 1.2
Vincristine L1210: 1,000–10,000 1.5
Tasidotin Burkitt Lymphoma: 2–10 23 (P5: 0.8)
Table 2: In Vivo Efficacy in Ovarian Carcinoma Xenografts
Compound Tumor Growth Delay (Days) Plasma Half-Life (t1/2β)
This compound 0.4 4 hours
Dolastatin 10 6.1 12 hours

Biologische Aktivität

Dolastatin 15 is a natural peptide derived from the marine mollusc Dolabella auricularia. It has garnered significant attention in cancer research due to its potent cytotoxic properties, particularly its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer types, and relevant case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Microtubule Inhibition : this compound disrupts microtubule dynamics, which is crucial for mitosis. It induces G2/M phase cell cycle arrest followed by apoptosis in cancer cells .
  • Apoptotic Pathways : The compound activates both mitochondrial and Fas-mediated apoptotic pathways, leading to programmed cell death in various myeloma cell lines such as RPMI8226 and U266 .
  • Differential Cytotoxicity : this compound shows varying levels of cytotoxicity across different cell types, with IC50 values in the nanomolar range for several cancer cell lines, including human Burkitt lymphoma and murine leukemia models .

Efficacy Against Cancer Types

This compound has been evaluated for its effectiveness against multiple cancer types:

Cancer Type IC50 (nM) Cell Line Notes
Human Burkitt Lymphoma3L1210High sensitivity to this compound
Murine Leukemia3L1210Comparable activity to other cytotoxic agents
Multiple MyelomaN/ARPMI8226, U266Induces apoptosis via G2/M arrest
Colon CancerN/AHCT116Shows significant cellular activity

Case Studies and Clinical Trials

  • Preclinical Studies : In various preclinical trials, this compound has demonstrated potent anti-tumor activity. For example, a study indicated that it effectively induced apoptosis in myeloma cells through microtubule disruption and activation of apoptotic pathways .
  • Phase I Trials : A notable Phase I trial evaluated the pharmacokinetics and safety profile of a this compound analogue called Tasidotin (ILX651). This study found a relationship between drug exposure and biological activity, particularly noting neutropenia as a side effect associated with higher exposure levels .
  • Comparative Studies : Research comparing Dolastatin 10 and this compound highlighted their structural similarities and differences in biological activity. Both compounds were shown to have significant cytotoxic effects; however, modifications in their structures can lead to varying degrees of efficacy against specific cancer types .

Q & A

What is the primary mechanism of action of Dolastatin 15 in cancer cells?

Classification : Basic
Answer : this compound inhibits microtubule assembly by binding to the vinca domain of tubulin, leading to G2/M phase cell cycle arrest and apoptosis. This antimitotic activity is mediated through disruption of tubulin polymerization, similar to vinca alkaloids. Studies using human myeloma cell lines (RPMI8226, U266) demonstrated apoptosis via activation of mitochondrial and Fas/Fas-L pathways .

How do the structural features of this compound influence its synthetic accessibility?

Classification : Basic
Answer : this compound is a linear depsipeptide with sterically hindered amide and ester bonds, complicating its synthesis. Key steps include coupling hindered substrates using diethylphosphonocyanidate (DEPC) and pivaloyl mixed anhydrides. Pettit’s synthesis achieved a 68% yield for the final coupling step, highlighting the importance of optimized coupling agents and protecting group strategies .

How does the cytotoxic efficacy of this compound compare to Dolastatin 10 across lymphoma cell lines?

Classification : Advanced
Answer : Dolastatin 10 shows higher potency (IC50 = 0.00013–0.0013 nM) in B-cell lymphoma lines (DB, HT), while this compound is more effective in SR cells (IC50 = 0.00013–0.0013 nM). Both induce >70% mitotic arrest, but apoptosis via DNA fragmentation is cell-line-specific. Molar efficacy exceeds vincristine by 3–4 logs .

What methodological approaches confirm this compound-induced apoptosis pathways?

Classification : Advanced
Answer : Apoptosis mechanisms are validated via:

  • Mitochondrial pathway : Cytochrome c release and caspase-9 activation (Western blot).
  • Fas/Fas-L pathway : Flow cytometry for Fas receptor upregulation.
  • DNA fragmentation : Agarose gel electrophoresis and TUNEL assays in myeloma cells .

How do structural modifications of this compound impact its activity?

Classification : Advanced
Answer : Hybrid molecules combining Dolastatin 10 and 15 motifs revealed that rigidification of central amide bonds (e.g., cyclic analogs) alters tubulin binding affinity. Unlike Dolastatin 10, this compound lacks cis-trans isomerization, suggesting distinct conformational requirements for activity .

What preclinical models validate this compound’s efficacy in pediatric sarcomas?

Classification : Advanced
Answer : Tasidotin (this compound analog) showed in vivo efficacy in Ewing’s sarcoma and rhabdomyosarcoma xenografts. Tumor growth inhibition correlated with mitotic arrest (histopathology) and caspase-3 activation (immunohistochemistry). Dose optimization avoided cardiotoxicity seen in earlier analogs .

Why did this compound fail in clinical trials despite promising preclinical data?

Classification : Advanced
Answer : Phase II trials revealed limited efficacy in solid tumors (e.g., prostate cancer) due to:

  • Pharmacokinetic challenges : Rapid clearance and poor tumor penetration.
  • Toxicity : Neutropenia and neuropathy at therapeutic doses.
  • Resistance : Upregulation of P-glycoprotein efflux pumps in tumor cells .

How does this compound’s tubulin binding differ from other antimitotics?

Classification : Advanced
Answer : Unlike taxanes (which stabilize microtubules), this compound binds proximally to the vinca and GTP exchange sites on tubulin, inhibiting both polymerization and GTP hydrolysis. Competitive binding assays (e.g., radiolabeled vincristine displacement) confirm its distinct interaction .

Can this compound be adapted for antibody-drug conjugate (ADC) development?

Classification : Advanced
Answer : Yes. This compound derivatives (e.g., auristatins) are used as ADC payloads. Synthetic intermediates (e.g., SCBT’s ≥98% pure compound) enable site-specific conjugation via maleimide chemistry. ADCs targeting CD30 (e.g., brentuximab vedotin analogs) show enhanced tumor specificity .

What strategies address resistance to this compound in vitro?

Classification : Advanced
Answer : Resistance is mitigated by:

  • Combination therapy : Synergy with DNA-damaging agents (e.g., cisplatin) in leukemia models.
  • Inhibitors of efflux pumps : Co-administration of verapamil reduces P-glycoprotein-mediated resistance.
  • Structural analogs : Tasidotin’s oral bioavailability and reduced susceptibility to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.